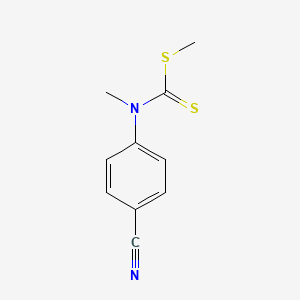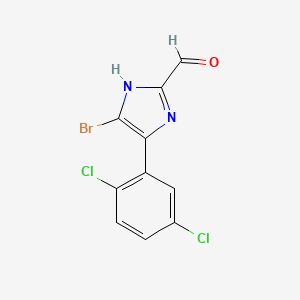
2-Chloro-5-methyl-1-cyclopentenecarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-methyl-1-cyclopentenecarbaldehyde is a chemical compound with the molecular formula C7H9ClO. It is a cyclic aldehyde with a chlorine atom and a methyl group attached to the cyclopentene ring. This compound is known for its unique reactivity and stability, making it a valuable asset in various chemical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde typically involves the chlorination of 5-methyl-1-cyclopentene followed by the introduction of the aldehyde group. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under controlled conditions to introduce the chlorine atom. The subsequent oxidation step can be achieved using reagents like pyridinium chlorochromate (PCC) to form the aldehyde group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and oxidation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-methyl-1-cyclopentenecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to form alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOCH3), potassium cyanide (KCN)
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted cyclopentenes
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2-Chloro-5-methyl-1-cyclopentenecarbaldehyde involves its reactivity with various biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chlorine atom can participate in substitution reactions, further modifying the compound’s interactions with biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-1-cyclopentenecarbaldehyde
- 5-Methyl-1-cyclopentenecarbaldehyde
- 2-Chloro-5-methyl-1-cyclohexanecarbaldehyde
Uniqueness
2-Chloro-5-methyl-1-cyclopentenecarbaldehyde is unique due to the presence of both a chlorine atom and a methyl group on the cyclopentene ring. This combination of functional groups imparts distinct reactivity and stability, making it a versatile compound in various chemical and biological applications .
Propriétés
Formule moléculaire |
C7H9ClO |
|---|---|
Poids moléculaire |
144.60 g/mol |
Nom IUPAC |
2-chloro-5-methylcyclopentene-1-carbaldehyde |
InChI |
InChI=1S/C7H9ClO/c1-5-2-3-7(8)6(5)4-9/h4-5H,2-3H2,1H3 |
Clé InChI |
UAMHQKRCORGDJJ-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(=C1C=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 5-[3-Fluoro-4-(1-imidazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13714216.png)
![chloromethyl (7S)-7-acetamido-1,3-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalene-2-carboxylate](/img/structure/B13714231.png)


![Pentamethylene Bis[4-(10,15,20-triphenylporphyrin-5-yl)benzoate]dizinc(II)](/img/structure/B13714242.png)
![Ethyl 7-Hydroxy-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B13714243.png)

![10-Ethoxy-8-(hydroxymethyl)-1,2,3,4-tetrahydrobenzo[h][1,6]naphthyridin-5(6H)-one](/img/structure/B13714252.png)






